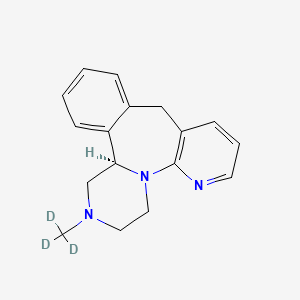
S-Mirtazapine-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Mirtazapine D3 is a deuterated form of the antidepressant mirtazapine. Deuterium, a stable hydrogen isotope, replaces specific hydrogen atoms in the molecule, potentially altering its pharmacokinetic properties. This compound is primarily used in research to study the pharmacodynamics and pharmacokinetics of mirtazapine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-Mirtazapine D3 involves the incorporation of deuterium into the mirtazapine molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction typically requires a deuterium source, such as deuterium gas or deuterated solvents, and a catalyst like palladium on carbon. The reaction conditions often involve elevated temperatures and pressures to facilitate the exchange.
Industrial Production Methods: Industrial production of ®-Mirtazapine D3 follows similar principles but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs. This may include the use of continuous flow reactors and advanced purification techniques like chromatography to ensure the final product meets stringent quality standards.
Analyse Chemischer Reaktionen
Types of Reactions: ®-Mirtazapine D3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or sulfonates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of oxidized derivatives, such as ketones or carboxylic acids.
Reduction: Formation of reduced derivatives, such as alcohols or amines.
Substitution: Formation of substituted derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
®-Mirtazapine D3 is used extensively in scientific research, including:
Chemistry: Studying the effects of deuterium incorporation on chemical stability and reactivity.
Biology: Investigating the metabolic pathways and biological activity of deuterated compounds.
Medicine: Exploring the pharmacokinetics and pharmacodynamics of mirtazapine, particularly its metabolism and elimination.
Industry: Developing deuterated drugs with improved pharmacokinetic profiles, such as increased half-life or reduced toxicity.
Wirkmechanismus
®-Mirtazapine D3 exerts its effects by acting as an antagonist at central presynaptic alpha-2 adrenergic inhibitory autoreceptors and heteroreceptors, which results in an increase in central noradrenergic and serotonergic activity. It also acts as an antagonist at serotonin receptors, specifically 5-HT2 and 5-HT3 receptors, enhancing the release of serotonin. The deuterium substitution may alter the metabolic rate of the compound, potentially leading to different pharmacokinetic properties compared to non-deuterated mirtazapine.
Vergleich Mit ähnlichen Verbindungen
Mirtazapine: The non-deuterated form of ®-Mirtazapine D3.
Deuterated Antidepressants: Other deuterated versions of antidepressants, such as deuterated fluoxetine or deuterated venlafaxine.
Uniqueness: ®-Mirtazapine D3 is unique due to its deuterium incorporation, which can lead to altered pharmacokinetic properties, such as a longer half-life or reduced metabolic rate. This can potentially result in improved therapeutic outcomes and reduced side effects compared to its non-deuterated counterpart.
Eigenschaften
Molekularformel |
C17H19N3 |
|---|---|
Molekulargewicht |
268.37 g/mol |
IUPAC-Name |
(7R)-5-(trideuteriomethyl)-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene |
InChI |
InChI=1S/C17H19N3/c1-19-9-10-20-16(12-19)15-7-3-2-5-13(15)11-14-6-4-8-18-17(14)20/h2-8,16H,9-12H2,1H3/t16-/m0/s1/i1D3 |
InChI-Schlüssel |
RONZAEMNMFQXRA-AVSFSGARSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N1CCN2[C@@H](C1)C3=CC=CC=C3CC4=C2N=CC=C4 |
Kanonische SMILES |
CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-[[2-(4-Methoxyphenyl)benzotriazol-5-yl]amino]-2-oxoethyl] nitrate](/img/structure/B12426617.png)
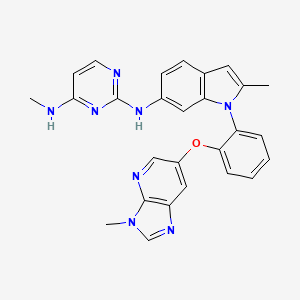
![1,7-Dioxa-2H-cyclopent[cd]indene-2-acetic acid, 5-carboxy-alpha-ethyl-2a,4a,7a,7b-tetrahydro-2a-hydroxy-, gamma-lactone](/img/structure/B12426630.png)
![2-amino-3-[1-[3-[2-[2-[3-[2-[3-[[2-[4-[2-(2-carboxyethylcarbamoyloxy)-1-[1-hydroxy-4-[2-hydroxy-1-[1-hydroxy-4-[1-(1-hydroxybutan-2-yloxy)-2-[[3-[2-[3-[2-[2-[3-(3-methylsulfanyl-2,5-dioxopyrrolidin-1-yl)propanoylamino]ethoxy]ethoxy]propanoylamino]ethylamino]-3-oxopropyl]carbamoyloxy]ethoxy]butan-2-yl]oxyethoxy]butan-2-yl]oxyethoxy]-1-hydroxybutan-2-yl]oxy-2-[3-[2-[[3-[[(2S)-1-[3-[[(2S)-2-[[(2R,3R)-3-[(2R)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoyl]amino]propoxy]-1-oxopropan-2-yl]amino]-3-oxopropyl]carbamoyloxy]-1-methoxyethoxy]-4-hydroxybutoxy]ethoxy]carbonylamino]propanoylamino]ethylamino]-3-oxopropoxy]ethoxy]ethylamino]-3-oxopropyl]-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoic acid](/img/structure/B12426635.png)
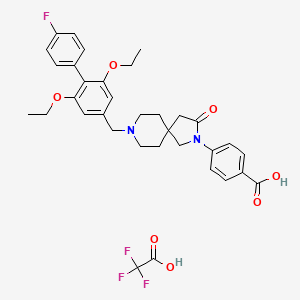


![(2S,4R)-1-[(2S)-2-[11-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyundecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12426654.png)

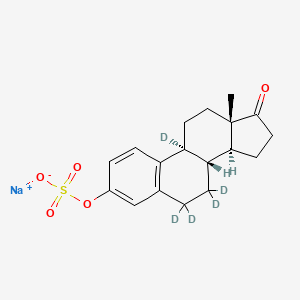
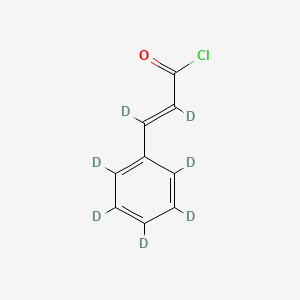
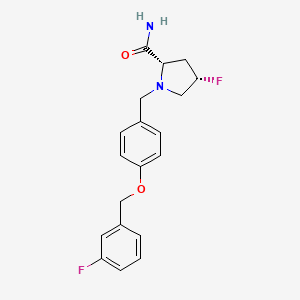
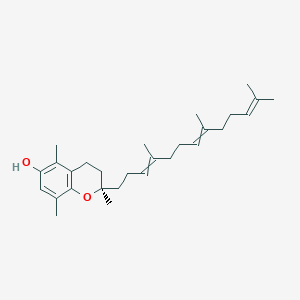
![(2Z)-2-(8-methoxy-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,8,10,12-hexaen-2-ylidene)acetic acid](/img/structure/B12426694.png)
